3-(Oxane-4-carbonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

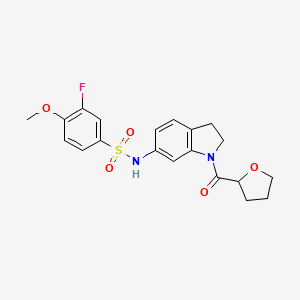

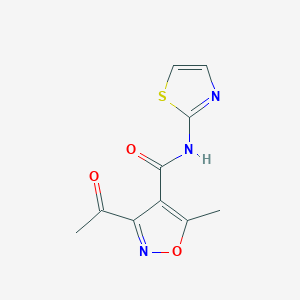

“3-(Oxane-4-carbonyl)pyridine” is a chemical compound with the formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” involves a pyridine ring attached to an oxane ring through a carbonyl group . Detailed structural, energetic, and vibrational properties of monosubstituted pyridines have been studied using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridine derivatives are known to undergo various types of reactions. For example, they can participate in nucleophilic substitution reactions with carbonyl, imidoyl, and vinyl compounds .More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Applications De Recherche Scientifique

Environmental Applications

- Degradation of Nitrogen Heterocyclic Compounds in Drinking Water : Research has focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge (DBD) system. This study highlights the potential of DBD systems in treating water contaminated with nitrogen heterocyclic compounds, including pyridine derivatives, through strong oxidization processes (Yang Li et al., 2017).

Coordination Chemistry

- Reactivity with Zn(II) Salts : The reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different conditions was explored, showing the formation of coordination polymers and metallomacrocycles depending on the presence of pyridine in the reaction mixture. This demonstrates the versatility of pyridine derivatives in forming complex structures with metal ions (S. Ghosh et al., 2004).

Organic Synthesis

- Synthesis of Highly Functionalized Pyridines : A metal-free, regioselective synthesis of highly functionalized pyridines from 1,3-dicarbonyl derivatives and Michael acceptors was achieved. This research underscores the importance of pyridine derivatives as intermediates in the synthesis of complex organic molecules with diverse functional groups (C. Allais et al., 2013).

Pharmacological Activities

- Biological and Pharmacological Activities : The diverse biological and pharmacological activities of 3-cyano-2-oxa-pyridines were reviewed, highlighting their significance in medicinal chemistry for developing new therapeutic agents, especially in cancer therapy. This illustrates the role of pyridine derivatives in drug discovery and development (A. K. Bass et al., 2021).

Orientations Futures

The future directions in the research of “3-(Oxane-4-carbonyl)pyridine” and similar compounds could involve exploring their potential applications in various fields. For instance, there is ongoing research into the synthesis of novel pyrazolo[3,4-b]pyridine scaffolds, which could provide insights into the development of new compounds with enhanced properties .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit antifungal properties , suggesting potential targets within fungal organisms.

Mode of Action

It’s known that the pyridine group contributes positively to the antifungal activity

Biochemical Pathways

Given its potential antifungal properties , it may interfere with essential fungal biochemical pathways, but further studies are needed to confirm this.

Result of Action

Given its potential antifungal properties , it may lead to the disruption of essential fungal cellular processes, resulting in the inhibition of fungal growth.

Propriétés

IUPAC Name |

oxan-4-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(9-3-6-14-7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDXTMKRWPMHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)

![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)

![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)

![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)

![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)

![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)